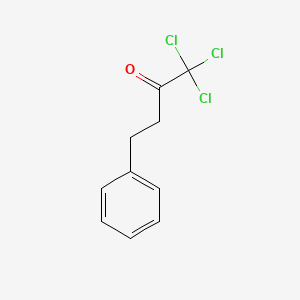![molecular formula C20H21N3O3 B14279897 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 138175-03-8](/img/structure/B14279897.png)
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds, and an isoindole-dione moiety, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-phenylpiperazine with an appropriate isoindole-dione precursor. One common method involves the nucleophilic substitution reaction where 4-phenylpiperazine reacts with a halogenated isoindole-dione under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the isoindole-dione moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The isoindole-dione moiety may contribute to the compound’s binding affinity and specificity .
Eigenschaften
CAS-Nummer |
138175-03-8 |
|---|---|
Molekularformel |
C20H21N3O3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C20H21N3O3/c24-19-17-8-4-5-9-18(17)20(25)23(19)26-15-14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI-Schlüssel |
OJFHYEUWODTULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCON2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


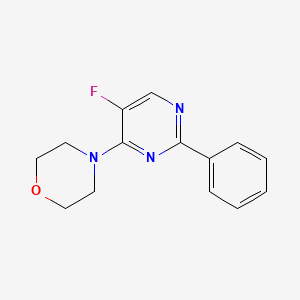

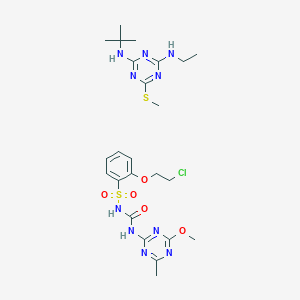
![2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14279839.png)
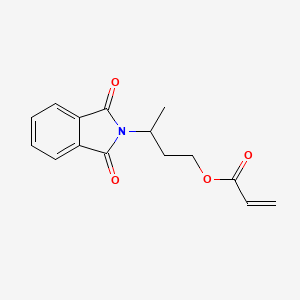

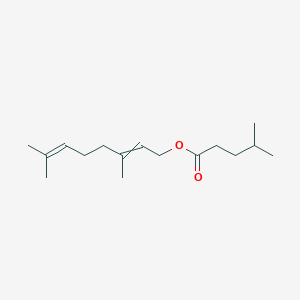
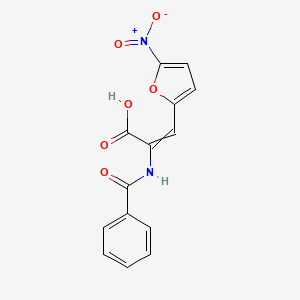
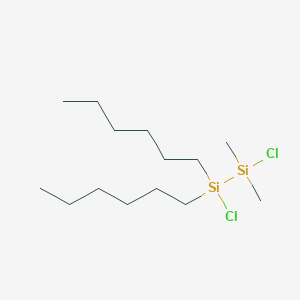
![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)

